molecular formula C11H16N2O B1586929 4-Morpholinobenzylamine CAS No. 214759-74-7

4-Morpholinobenzylamine

Cat. No. B1586929
M. Wt: 192.26 g/mol
InChI Key: LTILPSKZXNIITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinobenzylamine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 . It is also known by several synonyms such as AKOS B033642, BUTTPARK 98\50-31, CBI-BB ZERO/006142, CHEMBRDG-BB 4012455, and 4-MORPHOLIN-4-YL-BENZYLAMINE .


Synthesis Analysis

The synthesis of morpholines, including 4-Morpholinobenzylamine, has seen significant progress in recent years. The morpholine motif has attracted attention due to its widespread availability in natural products and biologically relevant compounds. Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of 4-Morpholinobenzylamine consists of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

4-Morpholinobenzylamine is a solid at room temperature. It has a predicted boiling point of 361.4±42.0 °C and a predicted density of 1.113±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

  • Dopamine D4 Receptor Ligands : A study by Audouze, Nielsen, and Peters (2004) investigated morpholines as ligands selective for the dopamine D4 receptor. This research has implications for developing antipsychotics without extrapyramidal side effects (Audouze et al., 2004).

  • Antimicrobial and Modulating Activity : Oliveira et al. (2015) studied the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various strains of bacteria and fungi. This compound showed significant modulating activity in combination with other drugs (Oliveira et al., 2015).

  • Antagonist of the D4 Receptor : Berry et al. (2014) reported on the structure-activity relationship of a chiral morpholine-based scaffold leading to a potent and selective dopamine 4 (D4) receptor antagonist, ML398. This compound showed potential for reversing cocaine-induced hyperlocomotion (Berry et al., 2014).

  • Pharmacological Properties of Morpholine Derivatives : Panneerselvam et al. (2009) synthesized and evaluated 4-(2-aminophenyl)morpholines for various pharmacological activities, including analgesic, antiinflammatory, antibacterial, and antifungal properties (Panneerselvam et al., 2009).

  • Synthesis and Physicochemical Properties of Morpholinium Salts : Pernak et al. (2011) investigated the synthesis of 4-benzyl-4-methylmorpholinium salts, evaluating their physicochemical properties, toxicity, biodegradability, and potential as new biomass solvents (Pernak et al., 2011).

  • Non-Imidazole Histamine H3 Antagonists : A study by Dvorak et al. (2005) explored 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles and 4-(1-isopropyl-piperidin-4-yloxy)-benzylamines, including morpholine derivatives, as potent H3 receptor antagonists (Dvorak et al., 2005).

Safety And Hazards

4-Morpholinobenzylamine is classified as a corrosive substance . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .

properties

IUPAC Name

(4-morpholin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTILPSKZXNIITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380096
Record name 4-Morpholinobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinobenzylamine

CAS RN

214759-74-7
Record name 4-Morpholinobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-MORPHOLINOBENZYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-(4-Morpholinyl)benzonitrile (1.24 g, 6.6 mmol) in THF (25 mL) at 0° C. was treated with LiAlH4 (2.5 g, 65.9 mmol) and refluxed for 1 hour. The mixture was cooled to room temperature and quenched by careful addition of 1N NaOH and then H2O. The mixture was concentrated, extracted with diethyl ether. The combined ethereal extracts were washed with saturated NaHCO3 solution, dried over Na2SO4, and evaporated in vacuo to provide the title compound which was dried over MgSO4 as a THF:diethylether solution before the next step.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The product from Example 66A (1.24 g, 6.6 mmol) in THF (25 mL) was treated with LiAlH4 (2.5 g, 65.9 mmol) at 0° C. The mixture was allowed to warm to room temperature and then refluxed for 1 hour. The mixture was allowed to cool to room temperature and then treated with 1N NaOH carefully followed by water. The mixture was concentrated under reduced pressure and the resulting aqueous mixture was extracted with diethyl ether. The organic extracts were combined, washed with saturated NaHCO3 solution, dried over Na2SO4, filtered, and the filtrate concentrated under reduced pressure to provide the title compound as a yellow oil (286 mg, 23%).
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
23%

Synthesis routes and methods III

Procedure details

Into a 50-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 4-morpholinobenzonitrile (200 mg, 1.06 mmol, 1.00 equiv) in tetrahydrofuran (10 mL), and LiAlH4 (400 mg, 10.53 mmol, 10.00 equiv). The resulting solution was stirred for 3 h at 60° C. The reaction was then quenched with 1 N NaOH. The solids were removed by filtration. The resulting solution was extracted with 3×20 mL of dichloromethane and the organic layers combined, dried over NaSO4, and concentrated under vacuum. The product was obtained as 120 mg (58%) of a yellow solid. 1H-NMR (300 MHz, CDCl3, ppm): δ 7.26 (m, 2H). 6.91 (m, 2H), 3.87 (m, 6H), 3.16 (m, 4H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
58%

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Morpholinobenzylamine
Reactant of Route 2
Reactant of Route 2
4-Morpholinobenzylamine
Reactant of Route 3
Reactant of Route 3
4-Morpholinobenzylamine
Reactant of Route 4
Reactant of Route 4
4-Morpholinobenzylamine
Reactant of Route 5
Reactant of Route 5
4-Morpholinobenzylamine
Reactant of Route 6
Reactant of Route 6
4-Morpholinobenzylamine

Citations

For This Compound
4
Citations
DS Thennakoon, MR Talipov, CS Yi - Organometallics, 2023 - ACS Publications
… The coupling reaction of 1-octen-3-one with heteroatom-containing amino substrates such as (l)-tryptophan and 4-morpholinobenzylamine smoothly afforded products 2bb and 2cc, …
Number of citations: 2 pubs.acs.org
PTK Arachchige - 2021 - search.proquest.com
Primary aliphatic amines which are ubiquitous in natural products, traditionally considered as inert to substitution reactions. Recent studies clearly demonstrated that the aliphatic …
Number of citations: 0 search.proquest.com
PT Kirinde Arachchige - 2021 - epublications.marquette.edu
Primary aliphatic amines which are ubiquitous in natural products, traditionally considered as inert to substitution reactions. Recent studies clearly demonstrated that the aliphatic …
Number of citations: 0 epublications.marquette.edu
TB Beghyn, J Charton, F Leroux… - Journal of medicinal …, 2011 - ACS Publications
… Compound 20 was prepared according to protocol d, starting from intermediate 5 (70 mg), 4-morpholinobenzylamine chlorhydrate (2 equiv), and triethylamine (4 equiv) in methanol and …
Number of citations: 63 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.